molecular formula C10H11FINO2 B8160211 2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylacetamide

2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylacetamide

Cat. No.: B8160211
M. Wt: 323.10 g/mol
InChI Key: QPDXXKWHXDDUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluoro and iodo substituent on the phenoxy ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-fluoro-4-iodophenol with N,N-dimethylacetamide in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include potassium carbonate or sodium hydride, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinone derivatives.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide or potassium thiocyanate, and reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Quinone derivatives are formed.

    Reduction Reactions: Corresponding amines are produced.

Scientific Research Applications

2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The fluoro and iodo substituents on the phenoxy ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The acetamide moiety can also participate in hydrogen bonding interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-iodophenol: A precursor in the synthesis of 2-(2-Fluoro-4-iodophenoxy)-N,N-dimethylacetamide.

    2-Fluoro-4-iodophenoxyethanamine: Another derivative with potential biological activity.

    Methyl 2-[4-(2-fluoro-4-iodophenoxy)phenoxy]propanoate: A related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both fluoro and iodo substituents on the phenoxy ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-fluoro-4-iodophenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO2/c1-13(2)10(14)6-15-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDXXKWHXDDUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.